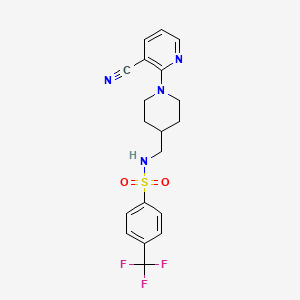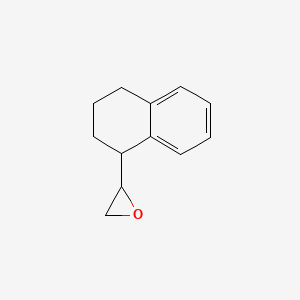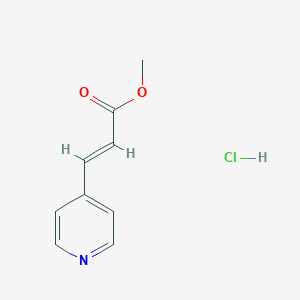
2-Chloro-3-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylpentan-1-ol is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, specifically a secondary alcohol, where the hydroxyl group (-OH) is attached to the second carbon atom, and a chlorine atom is attached to the third carbon atom of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylpentan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-methylpentan-1-ol with thionyl chloride (SOCl2) to introduce the chlorine atom at the second carbon position. The reaction is typically carried out under reflux conditions, and the product is purified through distillation.
Another method involves the use of lithium aluminum hydride (LiAlH4) to reduce 2-chloro-3-methylpentanoic acid to this compound. This reaction is carried out in anhydrous diethyl ether under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chloro-3-methylpentanal or further to 2-chloro-3-methylpentanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-chloro-3-methylpentane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 3-methylpentane-1,2-diol, or with amines to form corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 2-Chloro-3-methylpentanal, 2-chloro-3-methylpentanoic acid.
Reduction: 2-Chloro-3-methylpentane.
Substitution: 3-Methylpentane-1,2-diol, corresponding amines.
Applications De Recherche Scientifique
2-Chloro-3-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mécanisme D'action
The mechanism of action of 2-chloro-3-methylpentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the chlorine atom play crucial roles in determining the reactivity and the type of reactions the compound undergoes. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the chlorine atom can act as a leaving group in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-methylbutan-1-ol: Similar structure but with a shorter carbon chain.
2-Chloro-3-methylhexan-1-ol: Similar structure but with a longer carbon chain.
2-Chloro-3-methylpentane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Uniqueness
2-Chloro-3-methylpentan-1-ol is unique due to the presence of both a hydroxyl group and a chlorine atom on adjacent carbon atoms. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-chloro-3-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEZQMVVQHICOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2704245.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2704248.png)
![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)
![1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2704251.png)
![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2704252.png)


